
2-((Trimethylsilyl)methoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trimethylsilyl)methoxy)ethan-1-amine is a silicon-based organic compound with the molecular formula C6H17NOSi. It is commonly used in organic synthesis, particularly in the formation of N-heterocycles. The compound is known for its ability to facilitate photomediated synthesis, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine typically involves the reaction of trimethylsilyl chloride with 2-(methoxy)ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)methoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-((Trimethylsilyl)methoxy)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of N-heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)methoxy)ethan-1-amine involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets and pathways, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the amine group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine.
2-(Trimethylsilyl)ethoxymethyl chloride: Another silicon-based compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an amine group, which provides enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the formation of N-heterocycles and other complex molecules .
Properties
Molecular Formula |
C6H17NOSi |
|---|---|
Molecular Weight |
147.29 g/mol |
IUPAC Name |
2-(trimethylsilylmethoxy)ethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChI Key |
LEMUJFKRXJOCBM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
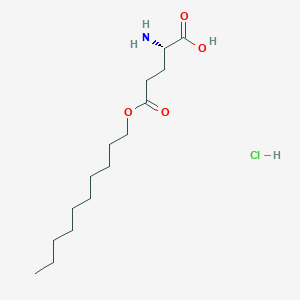
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
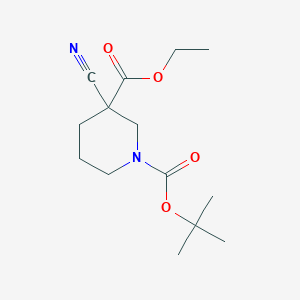
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
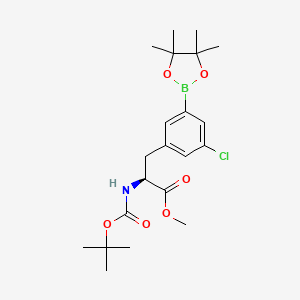
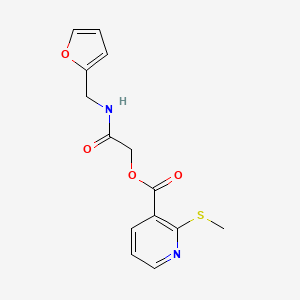
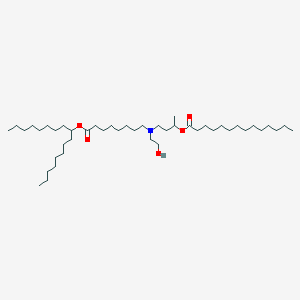
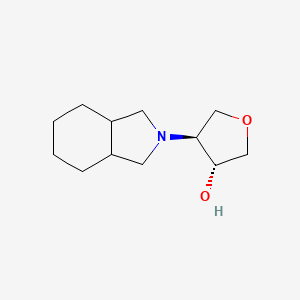
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)
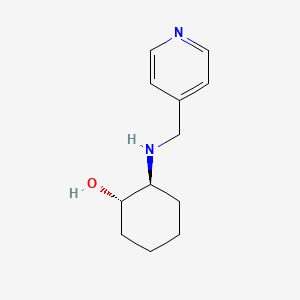
![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
